Quercetin 3-O-β-xyloside-d3 Quercetin 3-O-β-xyloside-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207349
InChI:
SMILES:
Molecular Formula: C₂₀H₁₅D₃O₁₁
Molecular Weight: 437.37

Quercetin 3-O-β-xyloside-d3

CAS No.:

Cat. No.: VC0207349

Molecular Formula: C₂₀H₁₅D₃O₁₁

Molecular Weight: 437.37

* For research use only. Not for human or veterinary use.

Quercetin 3-O-β-xyloside-d3 -

Specification

Molecular Formula C₂₀H₁₅D₃O₁₁
Molecular Weight 437.37

Introduction

Chemical Structure and Properties

Quercetin 3-O-β-xyloside-d3 belongs to the flavonoid glycoside family, specifically a quercetin derivative with a xylose sugar moiety attached at the 3-position via a glycosidic bond. The "d3" designation indicates the presence of three deuterium atoms (heavy hydrogen isotopes) within the structure, replacing standard hydrogen atoms. This deuteration creates an isotopically labeled compound that maintains similar chemical properties to non-deuterated quercetin xyloside while providing distinct spectroscopic signatures.

The molecular formula of Quercetin 3-O-β-xyloside-d3 is C₂₀H₁₅D₃O₁₁, with a molecular weight of approximately 437.37 g/mol. While the base compound (non-deuterated quercetin xyloside) has been identified in natural sources such as Psidium cattleianum, the deuterated form is primarily synthesized for research applications. The deuterated analog shares many physical-chemical properties with its non-deuterated counterpart, including solubility characteristics and general reactivity patterns.

Physical Properties

Based on related quercetin xyloside compounds, we can estimate several physical properties for Quercetin 3-O-β-xyloside-d3:

PropertyValue (Estimated)
Molecular FormulaC₂₀H₁₅D₃O₁₁
Molecular Weight437.37 g/mol
Physical AppearanceYellow crystalline powder
SolubilityModerately soluble in polar organic solvents
Melting Point~201-203°C (based on non-deuterated analog)
UV AbsorptionMaximum absorption around 350-365 nm

While these properties are extrapolated from the non-deuterated quercetin xyloside, it should be noted that deuteration typically has minimal effect on physical properties except for spectroscopic characteristics .

Synthesis and Production

Quercetin 3-O-β-xyloside-d3 is typically synthesized through selective deuteration of quercetin xyloside or through enzymatic glycosylation processes using deuterated sugar donors. The synthesis generally involves a multi-step process that requires careful control of reaction conditions to ensure selective deuteration and proper attachment of the xylosyl group at the desired position.

Enzymatic synthesis represents an important approach for producing glycosylated flavonoids like Quercetin 3-O-β-xyloside-d3. This process typically employs glycosyltransferases or glycosidases in transglycosylation reactions. The deuterated sugar moiety (xylose-d3) serves as the donor substrate in the enzymatic reaction with quercetin as the acceptor. This method offers advantages in terms of regioselectivity and stereoselectivity, leading to the specific formation of the β-glycosidic bond at the 3-position of quercetin.

The preparation of deuterated compounds generally requires specialized techniques and deuterated starting materials, making the synthesis of Quercetin 3-O-β-xyloside-d3 a sophisticated process typically performed in research laboratories with experience in isotopic labeling.

CompoundSugar MoietyKey DifferencesNotable Properties
Quercetin 3-O-β-xyloside (Reynoutrin)XyloseNon-deuterated formAntioxidant activity with pEC50 of 5.37 against fluorescein oxidation
Quercetin 3-O-β-glucosideGlucoseDifferent sugar moietyHigher water solubility than xylosides
Quercetin 3-O-β-glucuronide (Q3G)Glucuronic acidDifferent sugar moietyMajor active form in plasma after quercetin administration
Rutin (Quercetin 3-O-rutinoside)Rutinose (rhamnose-glucose)Disaccharide sugar moietyStronger vascular-protective properties

Each of these glycosides exhibits distinct pharmacokinetic profiles and biological activities, highlighting the importance of sugar moiety in determining the properties of flavonoid glycosides.

Biological Activities and Pharmacological Effects

The biological activities of Quercetin 3-O-β-xyloside-d3 are primarily extrapolated from studies on its non-deuterated analog and other quercetin glycosides. While deuteration generally doesn't significantly alter biological activity, it provides valuable advantages for tracking the compound in metabolic and pharmacokinetic studies.

Immunomodulatory Activities

Studies on Quercetin 3-O-xyloside (Quer-xyl) demonstrate significant immunomodulatory properties that may be relevant to the deuterated analog. Research has shown that Quer-xyl more effectively induces the secretion of TNF-α and IL-6 than quercetin by 2.5 and 1.5-fold, respectively . This suggests enhanced immunostimulating activity compared to the parent compound quercetin.

Quer-xyl dose-dependently induces inducible nitric oxide synthase (iNOS) expression and increases the production of nitric oxide (NO) 1.3-fold more than quercetin. These effects are mediated through increased phosphorylation of ASK1 and MAPKs (JNK and p38) . The enhanced activation and subsequent nuclear translocation of NF-κB upon treatment with Quer-xyl (2.5-20 μM) further supports its role in immune response modulation.

Antioxidant Properties

Based on studies of related compounds, Quercetin 3-O-β-xyloside demonstrates potent antioxidant activity, with a pEC50 of 5.37 against fluorescein oxidation . The deuterated form would likely retain this antioxidant capacity, making it potentially valuable for studies investigating oxidative stress and related pathological conditions.

The antioxidant properties of quercetin glycosides generally involve:

  • Scavenging of free radicals

  • Chelation of metal ions

  • Inhibition of pro-oxidant enzymes

  • Protection against lipid peroxidation

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of quercetin glycosides provides insight into the potential behavior of Quercetin 3-O-β-xyloside-d3 in biological systems. Studies on quercetin and its 3-O-glucuronide conjugate (Q3G) demonstrate interesting pharmacokinetic profiles that may be relevant to xyloside derivatives.

After oral administration of quercetin or Q3G in rats, predominantly Q3G was detected in plasma, with concentrations approximately 18-fold higher than quercetin . This suggests that glycosylation significantly impacts the bioavailability and circulation of quercetin derivatives. The plasma concentration-time curves for these compounds typically show two maxima (at approximately 0.75h and 5h), indicating complex absorption and metabolism patterns .

Intravenous injection studies have demonstrated extensive tissue uptake of Q3G in various organs, with highest concentrations in:

  • Kidney (409.2 ± 118.4 ng/g)

  • Liver (166.1 ± 52.9 ng/g)

  • Heart (97.7 ± 22.6 ng/g)

  • Brain (5.8 ± 1.2 ng/g)

The deuteration in Quercetin 3-O-β-xyloside-d3 would likely have minimal impact on its general distribution and tissue uptake but would facilitate tracing the compound through metabolic pathways using mass spectrometry techniques.

Applications in Research

Quercetin 3-O-β-xyloside-d3 serves specialized purposes in scientific research due to its deuterated nature. The primary applications include:

Analytical Reference Standards

As a deuterated analog, Quercetin 3-O-β-xyloside-d3 provides an excellent internal standard for quantitative analysis of quercetin and its derivatives in complex biological matrices. The mass spectral characteristics of deuterated compounds allow for precise differentiation from non-deuterated analogs while maintaining nearly identical chromatographic behavior.

Metabolic and Pharmacokinetic Studies

The deuterium labeling enables researchers to trace the metabolic fate of the compound using mass spectrometry-based techniques. This application is particularly valuable for:

  • Determining biotransformation pathways

  • Identifying metabolites in complex biological samples

  • Quantifying the rate of metabolism

  • Elucidating tissue distribution patterns

Mechanistic Investigations

Deuterated compounds can be used to investigate reaction mechanisms, including enzymatic processes involved in the metabolism of flavonoids. The kinetic isotope effect resulting from deuteration can provide insights into rate-limiting steps and reaction mechanisms.

Future Research Directions

Research on Quercetin 3-O-β-xyloside-d3 and related compounds presents several promising avenues for future investigation:

Comparative Immunomodulatory Studies

Given the enhanced immunostimulatory effects of Quercetin 3-O-xyloside compared to quercetin , detailed studies comparing the immunomodulatory activities of various glycosides, including the deuterated forms, could provide valuable insights into structure-activity relationships.

Metabolism and Bioavailability

The use of Quercetin 3-O-β-xyloside-d3 as a tracer compound could enhance our understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of quercetin glycosides. This knowledge is crucial for developing effective delivery systems for these compounds in potential therapeutic applications.

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